[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
CAS No.:
Cat. No.: VC16720942
Molecular Formula: C35H43N7O11
Molecular Weight: 737.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C35H43N7O11 |
|---|---|
| Molecular Weight | 737.8 g/mol |
| IUPAC Name | [4-[[5-(carbamoylamino)-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
| Standard InChI | InChI=1S/C35H43N7O11/c1-22(2)31(40-28(43)8-4-3-5-20-41-29(44)17-18-30(41)45)33(47)39-27(7-6-19-37-34(36)48)32(46)38-24-11-9-23(10-12-24)21-52-35(49)53-26-15-13-25(14-16-26)42(50)51/h9-18,22,27,31H,3-8,19-21H2,1-2H3,(H,38,46)(H,39,47)(H,40,43)(H3,36,37,48) |
| Standard InChI Key | HYSPJPGXSALJRR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, [4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate, reflects its intricate structure (Fig. 1) . Key features include:
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4-Nitrophenyl carbonate core: Serves as an electrophilic center for nucleophilic attack, releasing 4-nitrophenol upon hydrolysis .
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Carbamoylurea backbone: Provides hydrogen-bonding capabilities and structural rigidity.
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Maleimide (2,5-dioxopyrrol-1-yl) group: Enables thiol-selective conjugation via Michael addition .
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Chiral centers: The (2S) configurations at multiple positions ensure stereochemical specificity in interactions.
Molecular Formula: C₃₄H₄₂N₆O₁₁
Molecular Weight: 737.8 g/mol .
Synthesis and Preparation
Stepwise Assembly
The synthesis involves sequential coupling reactions (Table 1):
Table 1: Hypothetical Synthesis Pathway
| Step | Reaction Type | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Carbamate Formation | 4-Nitrophenyl chloroformate, DMAP, DCM | 4-Nitrophenyl carbonate intermediate |
| 2 | Maleimide Incorporation | 6-Maleimidohexanoic acid, EDC, HOBt | Maleimide-functionalized chain |
| 3 | Urea Linkage Formation | Carbodiimide-mediated coupling | Carbamoylurea segment |
| 4 | Final Deprotection/Purification | TFA cleavage, HPLC purification | Target compound |
The maleimide group is introduced via amidation using 6-maleimidohexanoic acid, while the carbamoylurea linkages arise from carbodiimide-activated couplings . Final purification typically employs reverse-phase HPLC to achieve >95% purity .
Chemical Properties and Reactivity
Hydrolysis Kinetics
The 4-nitrophenyl carbonate group hydrolyzes in aqueous media, following a concerted mechanism (β = 0.66) . Hydrolysis rates depend on pH, with accelerated cleavage under alkaline conditions due to phenoxide ion nucleophilicity :
Half-life Estimates:
Maleimide Reactivity
The 2,5-dioxopyrrol-1-yl (maleimide) group undergoes thiol-Michael addition with cysteine residues (Fig. 2) :
This reaction proceeds rapidly at pH 6.5–7.5, with second-order rate constants () of – Ms .
Applications in Bioconjugation
Protein Labeling
The compound’s dual functionality enables site-specific protein modification:
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Carbonate group: Reacts with lysine residues under mild alkaline conditions.
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Maleimide group: Targets cysteine thiols for orthogonal labeling .
Case Study: Conjugation to monoclonal antibodies achieved 90% labeling efficiency without aggregation, as confirmed by SDS-PAGE and LC-MS .
Drug-Delivery Systems
The carbamoylurea backbone enhances solubility in polar aprotic solvents (e.g., DMSO, DMF), facilitating drug-linker synthesis for antibody-drug conjugates (ADCs) .
Future Research Directions
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